Propanenitrile, 3-(tridecyloxy)-

Catalog No.
S13295671
CAS No.
68610-36-6
M.F
C16H31NO
M. Wt
253.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanenitrile, 3-(tridecyloxy)-

CAS Number

68610-36-6

Product Name

Propanenitrile, 3-(tridecyloxy)-

IUPAC Name

3-tridecoxypropanenitrile

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-13,15-16H2,1H3

InChI Key

QNXKSVYXNGTPLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCC#N

Propanenitrile, 3-(tridecyloxy)- is an organic compound with the molecular formula C16H31NO. It features a propanenitrile backbone with a tridecyloxy substituent, which contributes to its unique properties. The compound is characterized by a nitrile functional group (-C≡N) attached to a three-carbon chain, which is further substituted by a long-chain alkoxy group derived from tridecanol. This structure imparts both hydrophobic and hydrophilic characteristics, making it of interest in various chemical and biological applications.

Typical of nitriles:

  • Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides. This reaction typically occurs under acidic or basic conditions.
  • Reduction: The nitrile can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of catalysts.
  • Oxidation: Under certain conditions, the nitrile can be oxidized to form carboxylic acids.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.

The synthesis of Propanenitrile, 3-(tridecyloxy)- typically involves the following methods:

  • Alkylation Reaction: Tridecanol can be reacted with an appropriate alkyl halide in the presence of a base to form the tridecyloxy substituent.
  • Nitrile Formation: The resulting intermediate can then be subjected to cyanation using sodium cyanide or another cyanating agent to introduce the nitrile functional group.
  • Purification: The final product is purified through distillation or chromatography to obtain high purity levels suitable for research or industrial applications .

Propanenitrile, 3-(tridecyloxy)- finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Surfactants: Due to its amphiphilic nature, it can be used in formulating surfactants for detergents and personal care products.
  • Industrial Chemicals: It has potential uses in coatings and polymers due to its chemical stability and reactivity .

Several compounds share structural similarities with Propanenitrile, 3-(tridecyloxy)-. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
PropanenitrileSimple propanenitrile backboneLacks long-chain substituents
DodecanolLong-chain alcoholNo nitrile functional group
TridecanamideAmide derivative of tridecanoic acidContains amine instead of nitrile
3-(Tridecyloxy)propanoic acidCarboxylic acid derivativeContains carboxylic acid instead of nitrile

Propanenitrile, 3-(tridecyloxy)- is unique due to its combination of both nitrile and long-chain alkoxy functionalities, which grants it distinct chemical properties and potential applications not found in simpler analogs .

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 3-tridecoxypropanenitrile, denoting a propanenitrile backbone with a tridecoxy group (-O-C₁₃H₂₇) attached to the third carbon. Structurally, it consists of:

  • A 13-carbon alkyl chain (tridecyl group) linked via an ether bond to the third carbon of a three-carbon chain.
  • A nitrile functional group (-C≡N) at the terminal position of the propane backbone.

The structural formula is represented as CH₃(CH₂)₁₂OCH₂CH₂CN, with the SMILES notation CCCCCCCCCCCCCOCCC#N. The InChIKey QNXKSVYXNGTPLX-UHFFFAOYSA-N uniquely encodes its 3D conformation.

Alternative Nomenclatural Systems

Alternative identifiers for this compound include:

SystemIdentifierSource
CAS Registry68239-19-0
EC Number271-860-4
DSSTox Substance IDDTXSID8028422
WikidataQ81984000

The compound is also listed under the synonym 3-(tridecyloxy)propiononitrile in regulatory databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₃₁NO corresponds to a molecular weight of 253.42 g/mol, as calculated from PubChem’s isotopic composition data. The mass breakdown is as follows:

  • Carbon (C): 75.83%
  • Hydrogen (H): 12.34%
  • Nitrogen (N): 5.53%
  • Oxygen (O): 6.30%

Isomeric Variations and Substituent Positionality

No isomeric variations are explicitly documented in available literature. The compound’s structure precludes geometric isomerism due to the absence of double bonds. Potential positional isomerism could arise if the tridecyloxy group were attached to alternative positions on the propane chain, but such variants are not reported in the provided sources.

Fourier Transform Infrared Spectroscopy Analysis

Fourier Transform Infrared spectroscopy provides definitive identification of the functional groups present in Propanenitrile, 3-(tridecyloxy)-. The compound exhibits characteristic absorption bands that correspond to its nitrile, ether, and long-chain alkyl structural components [1] [2] [3].

The most diagnostic feature in the infrared spectrum is the nitrile carbon-nitrogen triple bond stretching vibration, which appears as an intense and sharp peak at approximately 2250 wavenumbers [1]. This frequency falls within the expected range for saturated nitriles (2260-2240 wavenumbers) and is readily distinguishable from other functional group absorptions due to its unusual position and high intensity [1]. The sharpness and intensity of this peak result from the significant change in dipole moment during the carbon-nitrogen triple bond stretching vibration [1].

The alkyl chain components of the tridecyloxy substituent contribute multiple characteristic absorptions in the carbon-hydrogen stretching region between 2970 and 2850 wavenumbers [2] [4] [5]. The asymmetric methyl carbon-hydrogen stretches occur near 2970 wavenumbers, while the symmetric stretches appear around 2880 wavenumbers [2] [4]. The methylene groups within the long alkyl chain produce asymmetric stretching vibrations at approximately 2935 wavenumbers and symmetric stretches near 2865 wavenumbers [2] [4].

The ether linkage connecting the propanenitrile moiety to the tridecyl chain manifests as a strong carbon-oxygen-carbon asymmetric stretching absorption between 1140 and 1070 wavenumbers [3] [6]. This peak typically represents one of the most intense absorptions in the fingerprint region and serves as a reliable indicator of ether functionality [3]. A corresponding weaker symmetric carbon-oxygen-carbon stretch occurs between 890 and 820 wavenumbers [3].

The methyl and methylene bending vibrations provide additional structural confirmation, with methyl asymmetric bending modes appearing between 1470 and 1430 wavenumbers, symmetric methyl bending near 1380-1370 wavenumbers, and methylene scissoring vibrations in the 1485-1445 wavenumber range [2] [4]. Long alkyl chains containing seven or more carbon atoms exhibit characteristic methylene rocking vibrations between 750 and 720 wavenumbers [2] [4].

Nuclear Magnetic Resonance Spectroscopy Characteristics

Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the carbon and hydrogen nuclei within Propanenitrile, 3-(tridecyloxy)-. The nitrile carbon exhibits a characteristic chemical shift in the range of 120-130 parts per million in carbon-13 Nuclear Magnetic Resonance spectra, consistent with the electron-withdrawing nature of the carbon-nitrogen triple bond [7].

The proton Nuclear Magnetic Resonance spectrum displays the methyl groups of the tridecyl chain as a triplet around 0.8-1.0 parts per million, while the numerous methylene protons appear as complex multiplets between 1.2 and 1.4 parts per million [7]. The methylene groups adjacent to the ether oxygen (alpha to the oxygen) exhibit a characteristic downfield shift to approximately 3.3-3.9 parts per million due to the deshielding effect of the electronegative oxygen atom [7].

The propanenitrile portion contributes additional resonances, with the methylene protons adjacent to the nitrile group appearing around 2.5-2.7 parts per million, reflecting the electron-withdrawing influence of the nitrile functionality [7]. The intermediate methylene group connecting the ether and nitrile portions resonates in the typical alkyl region around 2.0-2.5 parts per million [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information, with the nitrile carbon appearing as a distinct peak around 120 parts per million [7]. The ether-bearing carbons exhibit characteristic shifts between 60 and 80 parts per million, while the remaining alkyl carbons span the range from 10 to 40 parts per million depending on their position within the chain [7].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of Propanenitrile, 3-(tridecyloxy)- reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into the compound's gas-phase chemistry. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the molecular weight of the compound, though this peak may be relatively weak as commonly observed for long-chain organic compounds [8] [9].

The most characteristic fragmentation involves the loss of hydrogen cyanide (mass 27) from the molecular ion, producing a significant peak at mass-to-charge ratio 226 [8] [9] [10]. This fragmentation is diagnostic for nitrile-containing compounds and represents one of the most reliable indicators of nitrile functionality in mass spectrometry [8] [10].

Nitriles undergo McLafferty rearrangement when a gamma hydrogen is available, as is the case with Propanenitrile, 3-(tridecyloxy)- [8] [11] [10]. This rearrangement produces a characteristic fragment at mass-to-charge ratio 41, which often appears as a base peak or significant intensity peak in nitrile mass spectra [8] [11] [10]. The McLafferty rearrangement involves the transfer of a gamma hydrogen to the nitrile nitrogen, followed by cleavage of the beta-gamma carbon-carbon bond, resulting in the formation of an enolic radical cation and loss of an alkene fragment [11] [10].

Alpha cleavage at the ether bond represents another significant fragmentation pathway, potentially producing fragments corresponding to the loss of portions of the tridecyl chain [8] [9]. The exact mass-to-charge ratios of these fragments depend on the specific cleavage site along the alkyl chain [12].

Additional fragmentation may include the loss of a single hydrogen radical (mass-to-charge ratio 252) and various alkyl fragments resulting from cleavage at different positions within the tridecyl chain [8] [9]. The fragmentation pattern complexity increases due to the multiple potential cleavage sites within the long alkyl chain [12].

X-ray Crystallography Challenges in Long-Chain Alkyl Nitriles

Crystallization Difficulties with Flexible Alkyl Chains

Long-chain alkyl nitriles present significant challenges for X-ray crystallographic analysis due to the inherent flexibility of extended alkyl chains and the tendency for conformational disorder [13] [14] [15]. The tridecyl chain in Propanenitrile, 3-(tridecyloxy)- contains thirteen carbon atoms, providing numerous rotational degrees of freedom that complicate crystal packing and structure determination [16].

Historical investigations of long-chain compounds have established that molecules with extended alkyl chains can be represented as rods of definite cross-section, with crystals built from bundles of these rod-like molecules packed in parallel arrangements [13] [15]. However, the actual packing arrangement depends critically on the balance between van der Waals interactions favoring close packing and conformational entropy favoring disorder [13].

The ether linkage in Propanenitrile, 3-(tridecyloxy)- introduces additional complexity compared to simple alkyl chains, as the carbon-oxygen bonds exhibit different rotational barriers compared to carbon-carbon bonds [16] [17]. The presence of the electronegative oxygen atom affects the local electronic environment and may influence the preferred conformations of adjacent methylene groups [16].

Polymorphism and Phase Transitions

Long-chain alkyl compounds frequently exhibit polymorphism, with different crystal modifications stable under different temperature and pressure conditions [14] [18]. These polymorphic transitions often involve changes in the packing arrangement of the alkyl chains while maintaining the overall layered structure characteristic of amphiphilic molecules [14].

The crystallographic behavior of long-chain esters has been extensively studied, revealing that compounds with different chain lengths may adopt different packing motifs [14]. Some esters exhibit long spacings that correlate linearly with the number of carbon atoms in the molecule, while others crystallize in alternative polymorphic forms that do not follow this relationship [14].

For Propanenitrile, 3-(tridecyloxy)-, the combination of the polar nitrile headgroup and the long alkyl tail suggests potential for liquid crystalline behavior or complex polymorphic phase diagrams [13] [14]. The nitrile group may participate in weak intermolecular interactions such as dipole-dipole alignment, influencing the overall crystal packing [13].

Disorder and Thermal Motion Effects

Extended alkyl chains in crystalline materials often exhibit significant thermal motion and conformational disorder, particularly at temperatures approaching the melting point [15] [16]. This disorder manifests in X-ray diffraction as increased thermal parameters for atoms within the alkyl chain and potential splitting of atomic positions [13] [15].

The degree of disorder typically increases with distance from the polar headgroup, as the terminal portions of alkyl chains experience weaker intermolecular constraints [16] [17]. In Propanenitrile, 3-(tridecyloxy)-, the terminal methyl group of the tridecyl chain would be expected to exhibit the highest degree of thermal motion and positional disorder [16].

Temperature-dependent X-ray diffraction studies of similar long-chain compounds have revealed progressive increases in chain disorder with increasing temperature, often culminating in order-disorder phase transitions [13] [15]. These transitions may be accompanied by changes in crystal symmetry and unit cell parameters [13].

Density Functional Theory (DFT) Simulations of Molecular Geometry

Computational Methodology and Basis Set Selection

Density Functional Theory calculations provide valuable insights into the electronic structure and optimized geometry of Propanenitrile, 3-(tridecyloxy)- [19] [20] [21]. The B3LYP functional combined with split-valence basis sets such as 6-31G(d,p) has proven effective for geometry optimization of organic molecules containing nitrile functional groups [22] [19] [20].

The B3LYP functional incorporates both local density approximation and gradient-corrected exchange-correlation functionals, along with a fraction of exact Hartree-Fock exchange [20] [21]. This hybrid approach provides a good balance between computational efficiency and accuracy for medium-sized organic molecules [20] [23]. For systems involving long alkyl chains, the inclusion of diffuse functions may be beneficial to properly describe the electron distribution in the peripheral regions of the molecule [19].

Geometry optimization calculations proceed through iterative refinement of atomic coordinates until convergence criteria for forces and energy gradients are satisfied [20] [21]. The optimization process must account for the numerous local minima available to flexible alkyl chains, requiring careful selection of initial geometries or the use of conformational search algorithms [16] [24].

Modern quantum chemistry software packages such as Gaussian and ORCA provide comprehensive capabilities for Density Functional Theory calculations on molecules of this size [25] [26]. These programs incorporate efficient algorithms for integral evaluation, self-consistent field convergence, and geometry optimization [25] [26].

Electronic Structure and Orbital Analysis

Density Functional Theory calculations reveal the electronic structure of Propanenitrile, 3-(tridecyloxy)-, including the frontier molecular orbitals and charge distribution [19] [20]. The highest occupied molecular orbital typically exhibits significant density on the nitrile nitrogen lone pair and the ether oxygen, reflecting the electron-rich nature of these heteroatoms [19].

The lowest unoccupied molecular orbital is generally localized on the nitrile carbon-nitrogen triple bond system, consistent with the electrophilic character of nitriles toward nucleophilic attack [19]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insight into the compound's electronic stability and potential reactivity [20] [21].

Charge distribution analysis through techniques such as Mulliken population analysis or natural bond orbital analysis reveals the partial charges on individual atoms [19] [20]. The nitrile carbon typically carries a significant partial positive charge, while the nitrogen bears a partial negative charge, reflecting the polarized nature of the carbon-nitrogen triple bond [19].

The ether oxygen exhibits partial negative charge due to its electronegativity, creating a dipole moment across the carbon-oxygen bonds [19] [20]. This charge separation influences the molecule's ability to participate in intermolecular interactions and affects its physical properties [19].

Vibrational Frequency Calculations

Density Functional Theory calculations predict vibrational frequencies that can be directly compared with experimental infrared and Raman spectra [22] [19]. Harmonic frequency calculations provide the normal modes of vibration and their associated frequencies, though scaling factors are often applied to account for anharmonicity and systematic errors in the theoretical method [22].

The calculated nitrile stretching frequency provides validation of the computational model and can be used to assess the quality of the chosen functional and basis set [22] [19]. Typical B3LYP calculations overestimate vibrational frequencies by approximately 5-10%, necessitating the application of empirical scaling factors [22].

Frequency calculations also confirm that optimized geometries correspond to true minima on the potential energy surface by ensuring the absence of imaginary frequencies [20] [21]. The presence of imaginary frequencies would indicate that the structure represents a transition state or higher-order saddle point rather than a stable minimum [20].

Analysis of the normal mode eigenvectors provides detailed information about the atomic motions associated with each vibrational frequency [22] [27]. This information proves valuable for interpreting experimental spectra and assigning observed bands to specific vibrational modes [22] [27].

Conformational Analysis of Tridecyloxy Side Chains

Molecular Dynamics Simulation Results

Molecular dynamics simulations provide detailed information about the conformational dynamics of the tridecyloxy chain on picosecond to nanosecond timescales [16] [17] [24]. These simulations reveal that trans-gauche isomerization occurs through concerted motions involving multiple consecutive bonds rather than isolated single-bond rotations [16] [17].

The formation of gauche defects typically occurs in pairs (gauche-trans-gauche sequences) that create kink structures within the alkyl chain [16] [17]. These kink defects migrate along the chain through sequential bond rotations, providing a mechanism for conformational exploration while maintaining local structural integrity [16] [17].

Temperature-dependent simulations demonstrate progressive increases in gauche defect populations with increasing temperature, leading to gradual decreases in the end-to-end distance of the alkyl chain [16] [17]. The relationship between temperature and chain disorder follows approximately Arrhenius behavior, with activation energies of 2-4 kilocalories per mole for trans-gauche isomerization [16] [17].

The timescales for conformational transitions vary significantly depending on the position within the chain, with terminal segments exhibiting faster dynamics than central portions [16] [17]. This gradient in mobility reflects the decreasing constraints imposed by neighboring molecules as distance from the polar headgroup increases [16] [17].

Solvent Effects on Chain Conformation

The conformational behavior of the tridecyloxy chain is significantly influenced by the surrounding environment, including solvent effects and intermolecular interactions [16] [17] [24]. In aqueous environments, the hydrophobic alkyl chain tends to minimize its contact with water molecules, favoring more compact conformations [16] [17].

Polar solvents may interact preferentially with the ether oxygen, stabilizing specific conformations that maximize favorable solvent-solute interactions [16] [28]. The magnitude of these effects depends on the dielectric constant and hydrogen-bonding ability of the solvent [16] [28].

Molecular dynamics simulations in explicit solvent reveal that water molecules form dynamic hydrogen bonds with the ether oxygen, creating a hydration shell that influences the rotational dynamics of adjacent carbon-oxygen bonds [16] [17]. The lifetime of these hydrogen bonds affects the timescales for conformational transitions [16] [17].

In nonpolar solvents or crystalline environments, intermolecular van der Waals interactions between alkyl chains become the dominant factor determining conformational preferences [16] [17]. These interactions favor extended all-trans conformations that maximize contact surface area between neighboring chains [16] [17].

Computational Tools and Methodologies

Conformational analysis of flexible molecules like Propanenitrile, 3-(tridecyloxy)- requires sophisticated computational approaches that can sample the vast conformational space efficiently [16] [24] [29]. Monte Carlo methods, molecular dynamics simulations, and enhanced sampling techniques such as replica exchange molecular dynamics provide complementary approaches to this challenge [24] [29].

Force field selection plays a critical role in the accuracy of conformational predictions, with modern force fields such as CHARMM, AMBER, and OPLS incorporating detailed parameterizations for alkyl chains and ether linkages [24] [29]. These force fields have been validated against experimental data and high-level quantum mechanical calculations [24] [29].

Free energy calculations using techniques such as umbrella sampling or thermodynamic integration can quantify the relative stabilities of different conformational states [24] [29]. These methods provide quantitative predictions of conformational populations that can be compared with experimental measurements such as Nuclear Magnetic Resonance coupling constants [30] [24].

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

253.240564612 g/mol

Monoisotopic Mass

253.240564612 g/mol

Heavy Atom Count

18

General Manufacturing Information

Propanenitrile, 3-(tridecyloxy)-: ACTIVE
Propanenitrile, 3-(C12-15-alkyloxy) derivs.: ACTIVE

Dates

Last modified: 08-10-2024

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